![molecular formula C19H18FNO3 B5572779 4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

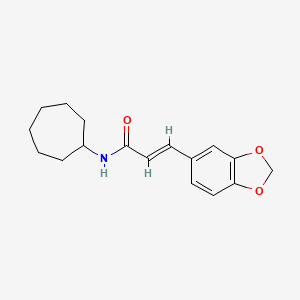

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of spirocyclic compounds, similar to "4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide", often involves complex reactions that enable the formation of the spiro linkage. For instance, 1,3-dipolar cycloaddition reactions have been utilized to create dispirooxindole derivatives with high regioselectivities and yields, showcasing an unusual regioselectivity that leads to novel molecular skeletons (Xiao et al., 2013). This methodological approach could be adapted for the synthesis of compounds with a benzodioxole and cyclohexane spiro linkage, demonstrating the versatility of 1,3-dipolar cycloaddition in synthesizing complex organic molecules.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the unique spatial arrangement of atoms around the spiro center. Studies utilizing mass spectrometry have provided insights into the structural characterization of spiro compounds, aiding in the differentiation of isomers and understanding their molecular frameworks (Podda et al., 1986). Such analytical techniques are crucial for confirming the molecular structure of "4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide" and related compounds.

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions that highlight their reactivity and functional group transformations. The presence of a fluorine atom can influence the compound's reactivity, making it a site for nucleophilic attack or influencing its electron distribution. Research on similar spirocyclic frameworks has shown that these compounds can participate in reactions such as cycloadditions and undergo transformations that are pivotal in medicinal chemistry and synthetic organic chemistry (Ryu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Analgesic and Opioid Receptor Agonism

Spiro compounds have been investigated for their analgesic properties and opioid receptor agonism. Cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, is highlighted for its favorable in vitro and in vivo pharmacological properties, currently in clinical development for treating severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Antimycobacterial Activity

Research into spiro-piperidin-4-ones demonstrates their efficacy against Mycobacterium tuberculosis, with certain compounds showing significant in vitro activity and potential as antimycobacterial agents (Kumar et al., 2008).

PARP-1 Inhibition for Cancer Therapy

Spiro[quinazoline-2,1'-cyclohexane] derivatives have been designed as effective PARP-1 inhibitors, showing promise in anti-proliferative activity against human breast carcinoma cells. This suggests their utility in designing new classes of cancer therapeutics (Amin et al., 2013).

Anticancer Activity

The synthesis and evaluation of di-spirooxindole analogs, with structures combining oxindole and cyclohexanone moieties, have shown significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of spiro compounds in oncology (Al‐Majid et al., 2021).

Fluorophore Development for Heavy Metal Imaging

Innovative work on spiro compounds has also extended to materials science, where spiro[fluorene-9,9'-xanthene] and cyanopyridone functionalities were combined to create efficient fluorophores for selective imaging of heavy metals in living cells, demonstrating the versatility of spiro compounds beyond pharmacological applications (Aslam et al., 2021).

Eigenschaften

IUPAC Name |

4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c20-14-6-4-13(5-7-14)18(22)21-15-8-9-16-17(12-15)24-19(23-16)10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGYFFTVBJSGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N-(4-chlorophenyl)-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5572794.png)